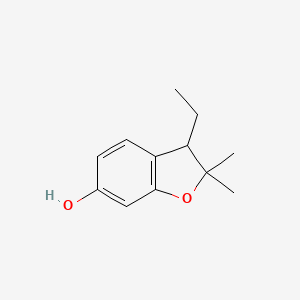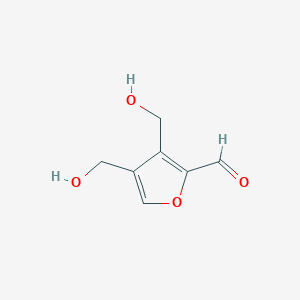
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains two hydroxymethyl groups and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde typically involves the functionalization of furan derivatives. One common method is the oxidation of 3,4-Bis(hydroxymethyl)furan using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of biomass-derived furan compounds. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is conducted under mild conditions, making it an environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,4-Bis(hydroxymethyl)furan-2-carboxylic acid.
Reduction: 3,4-Bis(hydroxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based polyesters and polyurethanes, offering an alternative to petroleum-based materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: It is utilized in the development of advanced materials with unique thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde in various applications involves its ability to undergo chemical transformations that introduce functional groups into target molecules. In polymer chemistry, the hydroxymethyl groups participate in polycondensation reactions, forming long polymer chains. In pharmaceuticals, the aldehyde group can form Schiff bases with amines, leading to the synthesis of bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at different positions.
5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group and an aldehyde group at different positions.
Furan-2-carbaldehyde: A simpler furan derivative with only an aldehyde group.
Uniqueness
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups on the furan ring. This combination allows for diverse chemical reactivity and makes it a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
426255-59-6 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3,4-bis(hydroxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c8-1-5-4-11-7(3-10)6(5)2-9/h3-4,8-9H,1-2H2 |
Clé InChI |
GCPOQTUGLSEDTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(O1)C=O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
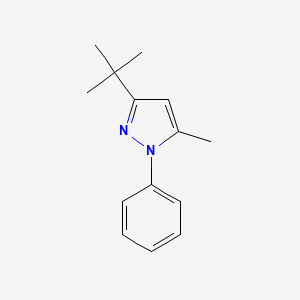
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
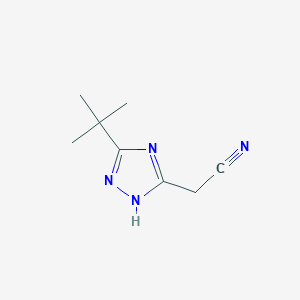
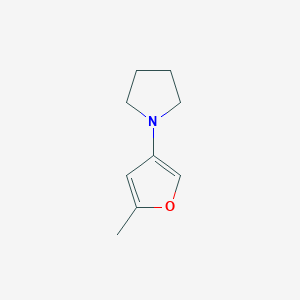
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
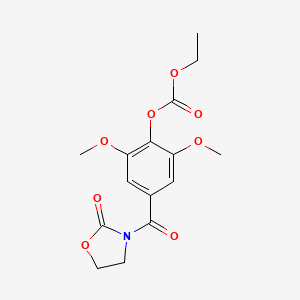
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
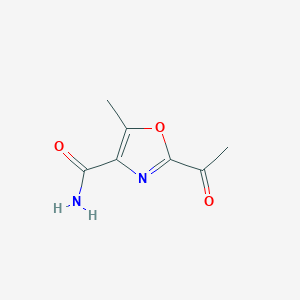
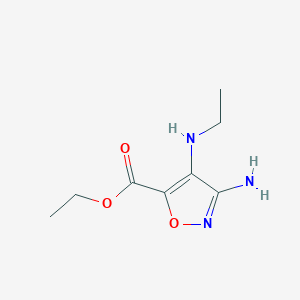
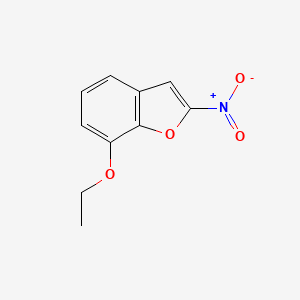
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
